Cas no 1170285-12-7 (1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one)

1-(2-Phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenylethyl group and a 1,2,4-oxadiazole ring linked to a pyridinyl moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The oxadiazole and pyridine groups enhance binding affinity and selectivity, while the pyrrolidinone ring offers conformational flexibility. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery for neurological or inflammatory applications. The compound exhibits moderate stability under physiological conditions, suitable for preclinical evaluation.
1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one structure
1170285-12-7 structure
商品名:1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one
CAS番号:1170285-12-7
MF:C19H18N4O2
メガワット:334.371823787689
CID:5906538
PubChem ID:44100308

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
    • 1170285-12-7
    • F5659-4901
    • AKOS024516757
    • 1-phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
    • Z2736248613
    • 1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
    • 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one
    • インチ: 1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2
    • InChIKey: PSXUONFDPMQYJN-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC2=CC=CC=C2)CC(C2N=C(C3=NC=CC=C3)ON=2)CC1=O

計算された属性

  • せいみつぶんしりょう: 334.14297583g/mol
  • どういたいしつりょう: 334.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 72.1Ų

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5659-4901-5mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
5mg
$103.5 2023-11-21
Life Chemicals
F5659-4901-20μmol
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
20μmol
$118.5 2023-11-21
Life Chemicals
F5659-4901-2μmol
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
2μmol
$85.5 2023-11-21
Life Chemicals
F5659-4901-1mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
1mg
$81.0 2023-11-21
Life Chemicals
F5659-4901-10mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
10mg
$118.5 2023-11-21
Life Chemicals
F5659-4901-5μmol
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
5μmol
$94.5 2023-11-21
Life Chemicals
F5659-4901-4mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
4mg
$99.0 2023-11-21
Life Chemicals
F5659-4901-3mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
3mg
$94.5 2023-11-21
Life Chemicals
F5659-4901-15mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
15mg
$133.5 2023-11-21
Life Chemicals
F5659-4901-20mg
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
1170285-12-7 90%+
20mg
$148.5 2023-11-21

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 関連文献

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-oneに関する追加情報

Introduction to 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one (CAS No. 1170285-12-7)

1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1170285-12-7, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The structural framework of this molecule comprises a pyrrolidinone core, which is fused with a 1,2,4-oxadiazole ring and a pyridine moiety, each contributing to its distinct chemical and pharmacological properties.

The 1,2,4-oxadiazole component is particularly noteworthy as it is known for its role in various bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. In particular, the presence of the pyridine substituent at the 4-position and 5-position of the oxadiazole ring enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical design. The 2-(phenylethyl) group attached to the pyrrolidinone nitrogen further modulates the electronic properties of the molecule, potentially influencing its binding affinity and selectivity towards therapeutic targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies indicate that the 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one structure may interact with various biological receptors through multiple hydrogen bonding interactions and hydrophobic contacts. This has opened up avenues for its investigation as a potential scaffold for developing novel therapeutics targeting neurological disorders, inflammatory conditions, and other diseases where precise molecular recognition is essential.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the oxadiazole ring and subsequent functionalization steps to introduce the pyridine and phenylethyl groups. Modern synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to streamline these processes, reducing both reaction times and byproduct formation. The scalability of these synthetic routes is crucial for moving from laboratory-scale production to larger-scale manufacturing required for clinical trials and commercialization.

In terms of biological activity, preliminary in vitro studies have suggested that 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one exhibits promising properties as an inhibitor of certain enzymes implicated in disease pathways. For instance, its ability to modulate the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase has been explored in models of inflammation and pain management. Additionally, its interaction with ion channels or neurotransmitter receptors has been investigated for potential applications in treating neurological disorders such as epilepsy or depression.

The integration of medicinal chemistry principles with cutting-edge technologies like artificial intelligence (AI) has accelerated the discovery process for compounds like this one. AI-driven virtual screening platforms can rapidly evaluate vast libraries of molecules for their potential biological activity based on their structural features. This approach has identified several analogs of 1-(2-phenylethyl)-4-5-(pyridin-2-y l)-1,2,4 oxadiazol -3 -y lpyrrolidin - 2 - one that exhibit enhanced potency or selectivity profiles. Such discoveries underscore the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in modern drug discovery endeavors.

Evaluation of pharmacokinetic properties is another critical aspect when assessing the therapeutic potential of new compounds. Metabolic stability studies have been conducted to understand how 1-(2 phenyleth yl) - 4 - 5 ( pyridine - 2 - yl) - 1 , 2 , 4 ox adia zol -3 - y lpyr rolid in - 2 - one behaves within biological systems over time. These studies help predict whether the compound will be rapidly metabolized or if it will persist long enough to exert its intended therapeutic effect. Furthermore , toxicological assessments including cell-based assays an d animal models are being employed to ensure safety before moving forward with clinical testing .

The role o f chirality i n pharmaceuticals cannot be overstated , as enantiomers o f a molecule can exhibit vastly different biological activities despite having identical chemical compositions . For this reason , stereochemical analysis o f 1 -( 2 phenyleth yl ) - 4 - 5 ( pyridine - 2 - yl ) - 1 , 2 , 4 ox adia zol -3 - y lpyr rolid in - 2 - one has been undertaken using advanced spectroscopic techniques such as X-ray crystallography . This information is crucial for designing enantiomerically pure forms o f the compound that maximize efficacy while minimizing unwanted side effects .

Future directions fo r research on this compound include exploring its potential use i n combination therapies , where it might be paired with other drugs t o achieve synergistic effects . Additionally , investigating its mechanism o f action at a molecular level could provide insights i nto how it interacts with biological targets an d how these interactions lead t o therapeutic outcomes . As our understanding o f disease mechanisms grows more sophisticated , so too does our ability t o design molecules like 1 -( 2 phenyleth yl ) - 4 -5 ( pyridine - 2 - yl ) - 1 , 2 ,4 ox adia zol -3-y lpyr rolid in -- two ne w therapeut ic agents .

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